molecular formula C9H11N3O B14873383 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14873383
M. Wt: 177.20 g/mol
InChI Key: OBBMRFFLHXFFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a tetrahydropyran ring fused to a pyrazole ring with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and nitrile introduction steps efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • (tetrahydro-2H-pyran-4-yl)methanol

Uniqueness

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group at the 4-position of the pyrazole ring.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMRFFLHXFFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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